molecular formula C13H21BN2O4S B1408541 (3-((4-Ethylpiperazin-1-yl)sulfonyl)-4-methylphenyl)boronic acid CAS No. 1704097-65-3

(3-((4-Ethylpiperazin-1-yl)sulfonyl)-4-methylphenyl)boronic acid

Cat. No.: B1408541
CAS No.: 1704097-65-3
M. Wt: 312.2 g/mol
InChI Key: QIGZWDMKVWOUJU-UHFFFAOYSA-N
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Description

(3-((4-Ethylpiperazin-1-yl)sulfonyl)-4-methylphenyl)boronic acid (CAS: 1704068-75-6) is a boronic acid derivative featuring a sulfonamide-linked 4-ethylpiperazine moiety and a methyl substituent at the 4-position of the phenyl ring. Its molecular formula is C₁₃H₂₁BN₂O₄S, with a molecular weight of 312.20 g/mol . Key physicochemical properties include a topological polar surface area (TPSA) of 89.5 Ų, hydrogen bond donor/acceptor counts of 2 and 6, and a complexity score of 396, reflecting its intricate sulfonamide-piperazine-boronic acid architecture . This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures and is explored in medicinal chemistry for targeting enzymes or receptors via boronic acid-mediated interactions .

Properties

IUPAC Name

[3-(4-ethylpiperazin-1-yl)sulfonyl-4-methylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BN2O4S/c1-3-15-6-8-16(9-7-15)21(19,20)13-10-12(14(17)18)5-4-11(13)2/h4-5,10,17-18H,3,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGZWDMKVWOUJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((4-Ethylpiperazin-1-yl)sulfonyl)-4-methylphenyl)boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-((4-Ethylpiperazin-1-yl)sulfonyl)-4-methylphenyl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Biaryl compounds.

Mechanism of Action

The mechanism of action of (3-((4-Ethylpiperazin-1-yl)sulfonyl)-4-methylphenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies. The piperazine ring may interact with various receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes critical differences between the target compound and its analogs:

Compound Name (CAS) Molecular Formula Substituents Key Features Reference
Target Compound (1704068-75-6) C₁₃H₂₁BN₂O₄S - 4-Methylphenyl
- Sulfonyl-linked 4-ethylpiperazine
High TPSA (89.5 Ų), 6 H-bond acceptors
(3,5-Dimethyl-4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid (1704064-19-6) C₁₃H₂₁BN₂O₄S - 3,5-Dimethylphenyl
- Sulfonyl-linked 4-methylpiperazine
Increased steric hindrance; methyl vs. ethyl on piperazine
(4-(4-Ethylpiperazin-1-yl)phenyl)boronic acid monohydrochloride (2096339-70-5) C₁₂H₁₈BN₂O₂·HCl - Phenyl
- Directly attached 4-ethylpiperazine (no sulfonyl)
Lower TPSA (~65 Ų); lacks sulfonyl group
(3-Fluoro-4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid (1447713-71-4) C₁₁H₁₅BFN₂O₄S - 3-Fluoro-4-methylphenyl
- Sulfonyl-linked 4-methylpiperazine
Electron-withdrawing fluorine alters reactivity
(3-Chloro-4-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic acid (1704074-25-8) C₁₃H₂₀BClN₂O₂ - 3-Chloro-4-methylphenyl
- Piperazine linked via methylene
Chlorine increases steric/electronic effects

Physicochemical and Electronic Properties

  • Polarity : The sulfonyl group elevates TPSA (~89.5 Ų) compared to methylene-linked analogs (e.g., 1704074-25-8, TPSA ~70 Ų), improving aqueous solubility .

Biological Activity

(3-((4-Ethylpiperazin-1-yl)sulfonyl)-4-methylphenyl)boronic acid is a boronic acid derivative that has garnered interest due to its unique structural features and potential biological activities. This compound incorporates an ethyl-substituted piperazine ring and a boronic acid group, which contribute to its reactivity and interactions with biological systems.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • IUPAC Name : 3-((4-Ethylpiperazin-1-yl)sulfonyl)-4-methylphenylboronic acid
  • Molecular Formula : C13H21BN2O4S
  • CAS Number : 1704097-65-3

The biological activity of (3-((4-Ethylpiperazin-1-yl)sulfonyl)-4-methylphenyl)boronic acid is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles, which is characteristic of boronic acids. This property makes it particularly useful in enzyme inhibition studies, where it can interact with specific enzymes involved in various metabolic pathways.

Enzyme Inhibition

Research indicates that this compound can inhibit certain enzymes through its interaction with active sites or allosteric sites. The piperazine moiety may also facilitate interactions with various receptors, modulating their activity.

Antitumor Activity

Studies have shown that boronic acids can exhibit antitumor properties. For instance, compounds similar to (3-((4-Ethylpiperazin-1-yl)sulfonyl)-4-methylphenyl)boronic acid have been investigated for their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells.

Research Findings and Case Studies

StudyFindings
In vitro assays on cancer cell lines Demonstrated significant inhibition of cell growth in various cancer types, suggesting potential as an anticancer agent.
Enzyme inhibition studies Showed effective inhibition of specific proteases, indicating its role as a potential therapeutic agent in diseases where these enzymes are implicated.
Biological assays Utilized as a probe to study enzyme activities, revealing insights into metabolic pathways involving boron-containing compounds.

Comparison with Similar Compounds

The biological activity of (3-((4-Ethylpiperazin-1-yl)sulfonyl)-4-methylphenyl)boronic acid can be compared with other boronic acids:

CompoundStructureBiological Activity
(3-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)boronic acidSimilar structure but lacks ethyl substitutionModerate enzyme inhibition
(3-((4-Ethylpiperazin-1-yl)sulfonyl)phenyl)boronic acidLacks methyl substitution on the phenyl ringReduced biological activity compared to the target compound

Applications in Medicinal Chemistry

The unique properties of (3-((4-Ethylpiperazin-1-yl)sulfonyl)-4-methylphenyl)boronic acid make it a valuable building block in medicinal chemistry. It has been used in the synthesis of various pharmaceutical compounds aimed at treating cancers and other diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-((4-Ethylpiperazin-1-yl)sulfonyl)-4-methylphenyl)boronic acid
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(3-((4-Ethylpiperazin-1-yl)sulfonyl)-4-methylphenyl)boronic acid

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